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[4-(Pyridin-4-ylamino)phenyl]boronic acid

Catalog No.
S13125448
CAS No.
M.F
C11H11BN2O2
M. Wt
214.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Pyridin-4-ylamino)phenyl]boronic acid

Product Name

[4-(Pyridin-4-ylamino)phenyl]boronic acid

IUPAC Name

[4-(pyridin-4-ylamino)phenyl]boronic acid

Molecular Formula

C11H11BN2O2

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C11H11BN2O2/c15-12(16)9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8,15-16H,(H,13,14)

InChI Key

GJSHCKBMBVHXBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)NC2=CC=NC=C2)(O)O
Involving [4-(Pyridin-4-ylamino)phenyl]boronic acid include:

  • Suzuki Coupling Reaction: This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. [4-(Pyridin-4-ylamino)phenyl]boronic acid serves as a coupling partner, facilitating the synthesis of complex organic molecules.
  • Cross-Coupling Reactions: The boronic acid functional group can participate in various cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

These reactions are vital for synthesizing pharmaceuticals and other biologically active compounds.

[4-(Pyridin-4-ylamino)phenyl]boronic acid exhibits notable biological activity due to its ability to interact with various biological targets. Compounds containing boron have been studied for their potential anti-cancer properties, as they can inhibit specific enzymes involved in tumor growth. Additionally, the amine group enhances its interaction with biological molecules, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunctions.

The synthesis of [4-(Pyridin-4-ylamino)phenyl]boronic acid typically involves:

  • Borylation: The introduction of the boron atom into the aromatic system can be achieved through various methods such as direct borylation using boron reagents like bis(pinacolato)diboron.
  • Amine Functionalization: The amino group can be introduced via nucleophilic substitution or reductive amination processes, where an appropriate precursor is reacted with an amine in the presence of reducing agents.
  • Isolation and Purification: Following synthesis, the compound is often purified using techniques like recrystallization or chromatography to achieve high purity levels suitable for biological testing.

[4-(Pyridin-4-ylamino)phenyl]boronic acid has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting cancer and metabolic disorders.
  • Chemical Biology: The compound is used in probe development for studying enzyme activity and interactions within cellular environments.
  • Material Science: It can be incorporated into polymer matrices to enhance properties such as conductivity and reactivity.

Studies on [4-(Pyridin-4-ylamino)phenyl]boronic acid have focused on its interactions with various biological macromolecules. Research indicates that this compound can selectively inhibit certain enzymes, demonstrating potential as a therapeutic agent. Investigations often employ techniques such as:

  • High-throughput screening: To evaluate its efficacy against different biological targets.
  • Molecular docking studies: To predict binding affinities and interactions with target proteins.

These studies are crucial for understanding the pharmacological potential of [4-(Pyridin-4-ylamino)phenyl]boronic acid.

Several compounds share structural similarities with [4-(Pyridin-4-ylamino)phenyl]boronic acid, including:

  • Phenylboronic Acid: Lacks the pyridine moiety but shares similar reactivity patterns in Suzuki coupling reactions.
  • 2-Aminophenylboronic Acid: Contains an amino group on a different position of the phenyl ring, which may influence its biological activity and solubility characteristics.
  • 3-Pyridylboronic Acid: Similar structural features but varies in the position of the pyridine ring, affecting its interaction profiles and applications.

Comparison Table

CompoundKey FeaturesUnique Aspects
[4-(Pyridin-4-ylamino)phenyl]boronic acidBoron-containing, pyridine and amino groupsPotential anti-cancer activity
Phenylboronic AcidSimple boron compoundLess complex structure
2-Aminophenylboronic AcidAmino group at different positionMay have different solubility
3-Pyridylboronic AcidBoron attached to pyridine at different positionUnique binding characteristics

The uniqueness of [4-(Pyridin-4-ylamino)phenyl]boronic acid lies in its specific arrangement of functional groups that enhance its biological activity and versatility in synthetic applications compared to its analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

214.0913578 g/mol

Monoisotopic Mass

214.0913578 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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